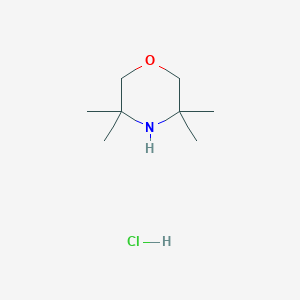

3,3,5,5-Tetramethylmorpholine hydrochloride

Description

BenchChem offers high-quality 3,3,5,5-Tetramethylmorpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,5,5-Tetramethylmorpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,3,5,5-tetramethylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(2)5-10-6-8(3,4)9-7;/h9H,5-6H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBVILWCCUJQCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(N1)(C)C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2171815-45-3 | |

| Record name | 3,3,5,5-tetramethylmorpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Structural Dynamics and Applications of 3,3,5,5-Tetramethylmorpholine Hydrochloride in Advanced Chemical Synthesis

Executive Summary

The rational design of sterically hindered secondary amines has driven significant advancements in both medicinal chemistry and organic catalysis. 3,3,5,5-Tetramethylmorpholine hydrochloride (CAS: 2171815-45-3) represents a highly specialized building block characterized by extreme steric shielding and unique electronic properties. Unlike its piperidine analog (TEMPO precursor), the morpholine oxygen introduces an electron-withdrawing inductive effect that profoundly alters the redox potential of its downstream derivatives. This whitepaper provides a comprehensive technical analysis of its structural chemistry, self-validating synthesis protocols, and advanced applications in catalytic oxidation and drug development.

Chemical Identity and Physicochemical Profile

The hydrochloride salt of 3,3,5,5-tetramethylmorpholine is preferred over the free base for long-term storage due to its enhanced crystalline stability and resistance to atmospheric oxidation.

Table 1: Core Physicochemical Properties

| Property | Value |

| Chemical Name | 3,3,5,5-Tetramethylmorpholine hydrochloride |

| CAS Number | 2171815-45-3 (HCl Salt) / 19412-12-5 (Free Base) |

| Molecular Formula | C₈H₁₈ClNO |

| Molecular Weight | 179.69 g/mol |

| SMILES | Cl.CC1(C)COCC(C)(C)N1 |

| Topological Polar Surface Area | 21.3 Ų (Free Base) |

| Physical State | Solid (White Crystalline Powder) |

| LogP (Computed) | 1.668 |

Structural Chemistry & Steric Dynamics

The architecture of 3,3,5,5-tetramethylmorpholine is defined by the four methyl groups occupying the 3 and 5 positions adjacent to the secondary amine.

Mechanistic Insights:

-

Steric Shielding: The gem-dimethyl groups completely block the α-carbons. In medicinal chemistry, this prevents cytochrome P450-mediated α-oxidation, making it a highly metabolically stable morpholine bioisostere.

-

Electronic Inductive Effects: The oxygen atom at position 1 in the morpholine ring exerts a strong electron-withdrawing effect across the σ-bond framework. When converted to a nitroxyl radical (TEMMO), this effect destabilizes the oxidized oxoammonium state, thereby increasing its reduction potential compared to TEMPO.

-

Salt Stability: The protonated nitrogen in the hydrochloride salt is locked in a stable conformation, preventing the lone pair from participating in unwanted nucleophilic attacks during multi-step synthetic workflows.

Synthesis and Isolation Workflows

To utilize this compound effectively, one must understand its synthetic origins and the causality behind its isolation as a hydrochloride salt.

Figure 1: Step-by-step synthesis workflow of 3,3,5,5-Tetramethylmorpholine Hydrochloride.

Protocol 1: Preparation of the Hydrochloride Salt

This protocol assumes the prior reduction of 3,3,5,5-tetramethylmorpholin-2-one to the free base.

-

Free Base Dissolution: Dissolve 1.0 eq of 3,3,5,5-tetramethylmorpholine (free base) in anhydrous diethyl ether (10 mL/g).

-

Causality: Diethyl ether is a non-polar solvent in which the free base is highly soluble, but the resulting HCl salt is completely insoluble. This thermodynamic difference drives immediate precipitation.

-

-

Acidification: Under an inert N₂ atmosphere, cool the reaction flask to 0°C. Add 2M HCl in diethyl ether (1.1 eq) dropwise over 15 minutes.

-

Causality: Using anhydrous HCl prevents the introduction of water, which would dissolve the highly polar salt and complicate isolation. Cooling to 0°C controls the exothermic neutralization reaction, preventing solvent boil-off.

-

-

Isolation & Validation: Stir for 30 minutes. Filter the resulting white precipitate under vacuum and wash with cold anhydrous ether.

-

Self-Validation: The product should be a free-flowing white crystalline powder. A simple pH test of an aqueous aliquot should confirm acidity, and GC-MS of the neutralized free base should yield an m/z of 143.

-

Advanced Applications: Nitroxyl Radical Catalysis

While 3,3,5,5-tetramethylmorpholine hydrochloride is a valuable building block in drug discovery, its most prominent advanced application is its conversion into TEMMO (3,3,5,5-Tetramethylmorpholine-N-oxyl), a highly potent nitroxyl radical catalyst .

Because of the morpholine oxygen, TEMMO exhibits a significantly higher oxoammonium reduction potential than standard TEMPO, making it capable of oxidizing more challenging alcohol substrates.

Table 2: Comparative Redox Potentials of Nitroxyl Radicals

| Nitroxyl Radical | Precursor Amine | Oxoammonium Reduction Potential (vs NHE) | pKa of Hydroxylammonium Ion |

| TEMPO | 2,2,6,6-Tetramethylpiperidine | 745 mV | 7.34 |

| ACT | 4-Acetamido-TEMPO | 858 mV | 6.40 |

| TEMMO | 3,3,5,5-Tetramethylmorpholine | 900 mV | 5.25 |

(Data derived from structural redox profiling of organic nitroxyls )

Figure 2: Catalytic cycle of TEMMO derived from 3,3,5,5-Tetramethylmorpholine for alcohol oxidation.

Protocol 2: Oxidation of the Amine to TEMMO Radical

Note: The hydrochloride salt must be neutralized to the free base prior to this reaction.

-

Preparation: Dissolve 3,3,5,5-tetramethylmorpholine (600 mg, 4.19 mmol) in acetonitrile (40 mL).

-

Causality: Acetonitrile is a polar aprotic solvent that solubilizes the amine and the oxidant complex without participating in the oxidation pathway.

-

-

Catalyst Addition: Add Na₂WO₄·2H₂O (137 mg, 0.41 mmol, ~0.1 eq).

-

Causality: Sodium tungstate acts as an oxygen transfer catalyst. It efficiently converts hydrogen peroxide into a reactive peroxotungstate species that selectively oxidizes the sterically hindered amine to the nitroxide without over-oxidizing it to a nitro compound.

-

-

Oxidant Addition: Add urea hydrogen peroxide (1.15 g, 12.6 mmol, ~3.0 eq).

-

Causality: Urea hydrogen peroxide provides a controlled, anhydrous release of H₂O₂, minimizing hydrolytic side reactions that aqueous H₂O₂ might induce.

-

-

Reaction Execution: Stir the mixture at room temperature for 6 hours.

-

Self-Validation: The reaction progress is visually self-validating; the solution will turn a distinct bright yellow as the TEMMO radical forms.

-

-

Workup & Purification: Add water, extract with chloroform, and dry the organic layer over K₂CO₃. Purify by flash column chromatography (hexane/ethyl acetate 1/1).

-

Self-Validation: Pure TEMMO is obtained as a yellow oil. GC-MS validation will show an m/z of 158 (M+). EPR spectral data will confirm the radical with g_iso = 2.0061 .

-

Conclusion

3,3,5,5-Tetramethylmorpholine hydrochloride is far more than a simple cyclic amine. Its precisely engineered steric bulk and the electronic influence of its morpholine oxygen make it an indispensable tool for synthesizing high-potential oxidation catalysts and metabolically stable drug candidates. By adhering to the rigorous, self-validating protocols outlined above, researchers can ensure high yields and absolute structural integrity in their downstream applications.

References

-

Structural Effects on the pH-Dependent Redox Properties of Organic Nitroxyls: Pourbaix Diagrams for TEMPO, ABNO, and Three TEMPO Analogs. The Journal of Organic Chemistry. American Chemical Society (2017). Available at:[Link]

pKa value of 3,3,5,5-Tetramethylmorpholine hydrochloride in water

Technical Whitepaper: Determination and Mechanistic Analysis of the pKa Value of 3,3,5,5-Tetramethylmorpholine Hydrochloride in Aqueous Media

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in predicting and measuring the physicochemical properties of sterically hindered amines. 3,3,5,5-Tetramethylmorpholine (TMM) hydrochloride is a highly specialized building block used in the synthesis of active pharmaceutical ingredients (APIs), selective organocatalysts, and stable nitroxyl radicals (e.g., TEMMO). Understanding the exact acid dissociation constant (pKa) of its conjugate acid in water is critical for optimizing reaction conditions, predicting pharmacokinetic distribution, and controlling site-selective phosphorylations[1]. This whitepaper provides an in-depth mechanistic analysis of the structural factors governing TMM's basicity and outlines self-validating experimental protocols for its precise determination.

Mechanistic Framework: Causality of pKa Modulation

The basicity of TMM is governed by two competing structural features that drastically alter its thermodynamics of solvation and protonation compared to standard aliphatic amines.

The Inductive Effect (-I) of the β-Oxygen

The electronegative ether oxygen at the 1-position withdraws electron density from the nitrogen atom through the

Steric Shielding and the Desolvation Penalty Normally, alkyl groups are electron-donating (+I), which should theoretically increase basicity by stabilizing the positive charge on the protonated nitrogen. However, in aqueous environments, amine basicity is heavily dependent on the stabilization of the protonated ammonium ion via hydrogen bonding with water molecules. The four bulky methyl groups at the 3 and 5 positions of TMM create a severe hydrophobic shield. This steric bulk physically obstructs the hydrogen-bonding network, resulting in a massive loss of hydration stabilization energy[1].

Synergistic Impact and Predictive Modeling When the inductive penalty of the oxygen and the desolvation penalty of the tetramethyl groups are combined, the pKa of TMM is significantly depressed. We can extrapolate this by looking at the corresponding oxidized nitroxyl radicals: the hydroxylammonium ion of 3,3,5,5-tetramethylmorpholine-N-oxyl (TEMMO) exhibits a pKa of 5.25, which is 2.09 units lower than the TEMPO hydroxylammonium ion (pKa 7.34)[3]. Applying this structural penalty to the 2,2,6,6-tetramethylpiperidine (TMP) scaffold predicts the pKa of TMM to fall within the 8.2 to 8.9 range.

Caption: Logical relationship of electronic and steric effects governing TMM basicity.

Quantitative Data Presentation

To contextualize the basicity of TMM, the following table summarizes the quantitative pKa data of related cyclic amines and their derivatives.

Table 1: Comparative pKa Values of Cyclic Amines and Derivatives in Water (25°C)

| Compound | pKa (Conjugate Acid) | Primary Structural Modifiers |

| Piperidine | 11.22 | Unhindered, no heteroatom |

| 2,2,6,6-Tetramethylpiperidine (TMP) | 11.07 | Sterically hindered (Desolvation penalty) |

| Morpholine | 8.49 | Unhindered, β-oxygen (-I effect)[2] |

| TEMPO Hydroxylammonium | 7.34 | Nitroxyl derivative of TMP[3] |

| TEMMO Hydroxylammonium | 5.25 | Nitroxyl derivative of TMM[3] |

| 3,3,5,5-Tetramethylmorpholine | 8.2 - 8.9 (Predicted) | Sterically hindered AND β-oxygen |

Experimental Methodologies for pKa Determination

Every analytical protocol must function as a self-validating system. To determine the exact pKa of TMM·HCl, I recommend a dual-orthogonal approach: high-precision potentiometric titration as the primary method, validated by

Protocol A: High-Precision Potentiometric Titration

This method directly measures the activity of

-

System Calibration: Calibrate a high-response glass electrode using standard NIST-traceable buffer solutions (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C.

-

Sample Preparation: Dissolve an accurately weighed amount of TMM·HCl (1.000 mmol) in 50.0 mL of degassed, deionized water (18.2 MΩ·cm) to yield a 0.02 M solution. Add KCl to establish a constant ionic strength (

M). -

Environmental Control: Maintain the titration vessel at 25.0 °C under a continuous flow of inert Nitrogen (

) gas. Causality: This prevents atmospheric -

Titrant Addition: Titrate with standardized 0.100 M NaOH (CO2-free). Add in 0.05 mL increments, allowing the potential (mV) to stabilize (drift < 0.1 mV/min) before recording the pH.

-

Data Processing: Utilize the Gran plot method to determine the exact equivalence point. Extract the pKa from the half-equivalence point, correcting for activity coefficients using the Debye-Hückel equation.

Caption: Step-by-step workflow for high-precision potentiometric pKa determination.

Protocol B: Orthogonal Validation via H-NMR Titration

For highly hindered amines, liquid junction potentials can sometimes introduce micro-errors in glass electrodes. NMR provides site-specific protonation data, making it a robust self-validating alternative.

-

Solution Preparation: Prepare a 0.05 M solution of TMM·HCl in

. -

pD Adjustment: Adjust the pD using NaOD and DCl. Measure the pD directly in the NMR tube using a micro-electrode (applying the correction factor:

). -

Chemical Shift Tracking: Record the

H-NMR spectrum at 10-15 different pD values. Track the chemical shift ( -

Non-linear Regression: Plot

vs. pD and fit the curve to the Henderson-Hasselbalch equation to extract the precise pKa.

References

-

Title: Structural Effects on the pH-Dependent Redox Properties of Organic Nitroxyls: Pourbaix Diagrams for TEMPO, ABNO, and Three TEMPO Analogs Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Morpholine Compound Summary (IUPAC Digitized pKa Dataset) Source: PubChem (National Institutes of Health) URL: [Link]

-

Title: Controlling Site Selectivity in the Phosphorylation of Amphiphilic Diols: Aminopyridine Organocatalysts vs. Stoichiometric Amine Bases Source: ChemRxiv URL: [Link]

Sources

Technical Whitepaper: Thermodynamic Solubility Profiling of 3,3,5,5-Tetramethylmorpholine Hydrochloride in Organic Solvents

Executive Summary

3,3,5,5-Tetramethylmorpholine hydrochloride (CAS: 2171815-45-3) is a highly specialized, sterically hindered secondary amine salt[1]. In modern drug development and materials science, it serves as a critical building block for synthesizing nitroxide radical polymers[2], nitric oxide (NO) donors[3], and bioisosteres. Unlike standard morpholine salts, the dense steric bulk of its four methyl groups fundamentally alters its solvation thermodynamics[4]. This whitepaper provides an in-depth mechanistic analysis of its solubility profile in organic solvents and outlines a self-validating experimental protocol for thermodynamic solubility determination.

Structural Mechanistics & Solvation Thermodynamics

As an Application Scientist, it is crucial to understand that solubility is not merely a static property, but a dynamic thermodynamic equilibrium. The dissolution of an amine hydrochloride salt requires the solvent to overcome the high lattice energy of the crystal (an endothermic process) through the formation of favorable solvent-solute interactions (an exothermic process).

Unsubstituted morpholine is highly miscible with a wide range of organic solvents due to its exposed secondary amine and ether oxygen[5]. However, the 3,3,5,5-tetramethyl substitution introduces profound mechanistic shifts:

-

Steric Shielding of the Cation: The four methyl groups positioned at C3 and C5 create a massive hydrophobic umbrella over the protonated nitrogen (

)[4]. This steric hindrance physically blocks larger solvent molecules from approaching the cationic center, significantly reducing the enthalpic payoff of hydrogen bonding. -

Lipophilic Surface Area: The addition of four methyl groups increases the overall lipophilicity of the molecule (CLogP of the free base is ~1.67)[1]. While the hydrochloride salt form anchors the molecule's polarity, this lipophilic bulk enhances dispersion forces, granting the salt anomalous solubility in moderately polar, halogenated solvents like dichloromethane (DCM) compared to unsubstituted morpholine salts.

-

Anion-Driven Solvation: Because the cation is sterically shielded, the solvation of the chloride (

) counterion and the ether oxygen becomes the primary driver for dissolution. Protic solvents (like methanol) that can strongly hydrogen-bond to the chloride ion exhibit the highest solubilizing power for this specific compound.

Thermodynamic factors governing the solvation of sterically hindered morpholine salts.

Quantitative Solubility Profile

Based on the dielectric constants (

| Organic Solvent | Classification | Dielectric Constant ( | Predicted Solubility Range (mg/mL) | Primary Solvation Mechanism |

| Methanol | Polar Protic | 33.0 | > 50.0 | Strong H-bonding with Cl⁻ and ether oxygen. |

| Ethanol | Polar Protic | 24.3 | 10.0 - 25.0 | Moderate H-bonding; favorable lipophilic interaction. |

| DMSO | Polar Aprotic | 46.7 | > 100.0 | High dipole moment effectively solvates the ion pair. |

| Acetonitrile | Polar Aprotic | 37.5 | 5.0 - 10.0 | Moderate dipole interaction; limited by steric bulk. |

| Dichloromethane | Halogenated | 9.1 | 1.0 - 5.0 | Enhanced by the tetramethyl lipophilic bulk. |

| Hexane | Non-polar | 1.9 | < 0.1 | Insufficient dielectric constant to break crystal lattice. |

Methodological Framework: Self-Validating Shake-Flask Protocol

Kinetic solubility assays (often driven by DMSO stock dilutions) are prone to supersaturation artifacts and cannot be trusted for rigorous formulation or synthetic scale-up[6]. To determine the true thermodynamic solubility of 3,3,5,5-Tetramethylmorpholine hydrochloride, the industry-standard Shake-Flask Method must be employed[6],[7].

Crucially, this protocol is designed as a self-validating system . A common failure point in solubility profiling is the unrecognized conversion of the Active Pharmaceutical Ingredient (API) into a different polymorph or a solvate during the 48-hour equilibration. By integrating X-ray Powder Diffraction (XRPD) into the workflow, we ensure that the measured concentration corresponds exactly to the input crystal form.

Step-by-Step Experimental Workflow

-

Sample Preparation: Weigh approximately 10 mg of 3,3,5,5-Tetramethylmorpholine hydrochloride into a 2 mL glass vial. Add 1 mL of the target organic solvent to create a visibly supersaturated suspension.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker incubator at 25.0 ± 0.1 °C. Agitate at 400 rpm for 48 to 72 hours to ensure complete thermodynamic equilibrium[7].

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solid. Alternatively, use a 0.22 µm PTFE syringe filter (ensure the filter membrane is compatible with the organic solvent).

-

Supernatant Analysis (Quantification): Carefully extract an aliquot of the clear supernatant. Dilute it appropriately in the mobile phase and quantify the concentration using LC-MS/MS or HPLC-UV against a pre-established calibration curve[7].

-

Solid-State Verification (Self-Validation): Recover the residual solid pellet from the centrifugation step. Gently dry it under a stream of nitrogen and analyze it via XRPD. Causality check: If the diffraction pattern matches the starting material, the solubility data is valid. If it has shifted, the data represents the solubility of a newly formed solvate.

Standardized shake-flask methodology for thermodynamic solubility profiling.

Application Context in Drug Development

Understanding the precise organic solubility of this compound is not merely an academic exercise. In the synthesis of nitroxide radical polymers for energy storage, the poor miscibility of standard nitroxide radicals in organic electrolytes is a major failure point[2]. The tetramethylmorpholine core is frequently utilized because its steric hindrance stabilizes the radical, while its lipophilic bulk improves solubility in organic battery electrolytes[2].

Similarly, when designing Nitric Oxide (NO) donors (such as diazeniumdiolates), the half-life of NO release is directly modulated by the steric hindrance around the amine[3]. Formulators must know the solubility of 3,3,5,5-Tetramethylmorpholine hydrochloride in polar aprotic solvents (like DMSO or DMF) to successfully execute the high-pressure NO gas reactions required to synthesize these therapeutics[3].

References

Sources

- 1. EnamineStore [enaminestore.com]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. WO2022051606A1 - Nitric oxide donors, compositions, and methods of use - Google Patents [patents.google.com]

- 4. research.com [research.com]

- 5. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. bio-protocol.org [bio-protocol.org]

CAS number and safety data for 3,3,5,5-Tetramethylmorpholine hydrochloride

An In-Depth Technical Guide on 3,3,5,5-Tetramethylmorpholine Hydrochloride: Synthesis, Safety, and Advanced Applications

Executive Summary

In the rapidly evolving fields of advanced materials and drug development, sterically hindered cyclic amines serve as critical precursors for stable nitroxide radicals. 3,3,5,5-Tetramethylmorpholine hydrochloride (CAS: 2171815-45-3) is a premier building block in this category[1][2]. While the piperidine derivative TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is widely known, the morpholine analog—often referred to as TEMMO when oxidized to its radical form—offers distinct physicochemical advantages. The presence of the oxygen heteroatom in the morpholine ring increases hydrophilicity and alters the redox potential of the resulting nitroxide radical, making it exceptionally valuable for aqueous-phase selective oxidations, radical polymer batteries, and biomedical spin-labeling[3][4].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. We will explore the causality behind its chemical behavior, detail self-validating experimental workflows, and establish rigorous safety protocols for handling this compound.

Physicochemical Profiling & Identification

The hydrochloride salt form is preferred over the free base (CAS: 19412-12-5) for commercial distribution and laboratory storage[5][6]. Free secondary amines are susceptible to atmospheric oxidation and degradation over time. The HCl salt provides a stable, highly water-soluble, crystalline solid that ensures precise stoichiometric weighing during synthesis[2].

Table 1: Quantitative Physicochemical Data

| Property | Value | Source/Validation |

| Chemical Name | 3,3,5,5-Tetramethylmorpholine hydrochloride | Standard IUPAC |

| CAS Number | 2171815-45-3 | [1][7] |

| Molecular Formula | C₈H₁₈ClNO (C₈H₁₇NO · HCl) | [2][7] |

| Molecular Weight | 179.69 g/mol | [2][7] |

| SMILES | Cl.CC1(C)COCC(C)(C)N1 | [2] |

| CLogP | 1.668 (Free base approximation) | [2] |

| Storage Conditions | Room Temperature (RT) or 2-8°C, dry | [2][8] |

Safety Data & Handling Protocols (SDS)

Handling 3,3,5,5-Tetramethylmorpholine hydrochloride requires strict adherence to safety protocols typical of aliphatic secondary amine salts. While the hydrochloride salt mitigates the volatility associated with the free base, it remains a biologically active compound.

-

Hazard Identification: The compound is generally classified as a skin and eye irritant (GHS Category 2/2A) and may cause respiratory tract irritation (Category 3)[5].

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory.

-

Engineering Controls: All transfers and reactions involving the dry powder must be conducted within a certified chemical fume hood to prevent inhalation of micro-particulates.

-

Storage: Keep sealed in a dry, dark place. Hygroscopicity can lead to water absorption, which alters the effective molecular weight and ruins stoichiometric precision[8].

Mechanistic Applications & Causality

Superiority in Nitroxide Radical Generation (TEMMO)

When oxidized, 3,3,5,5-tetramethylmorpholine forms the 3,3,5,5-tetramethylmorpholine-1-oxyl radical (TEMMO). The four methyl groups adjacent to the nitrogen atom provide intense steric hindrance, shielding the unpaired electron and preventing radical dimerization. Causality: Why choose TEMMO over TEMPO? The oxygen atom at the 4-position of the morpholine ring significantly enhances water solubility compared to the purely carbon-based piperidine ring of TEMPO[3][9]. This makes TEMMO a superior, cost-effective primary oxidant in aqueous systems[3].

Selective Cellulose Oxidation

TEMMO is utilized in the highly selective oxidation of primary alcohol groups (C-6) in water-soluble glucans and cellulose to form carboxylates[3]. The TEMMO/NaBr/NaOCl catalytic system ensures that secondary alcohols remain untouched, preserving the structural integrity of the cellulose backbone[3].

Radical Polymers for Energy Storage

Nitroxide radicals are ideal for rechargeable batteries due to their rapid, reversible single-electron redox kinetics. By incorporating the morpholine-based radical into a polymer backbone, researchers achieve enhanced electron transfer at the polymer/carbon interface, resulting in excellent C-rate capability and cycle stability in lithium-ion battery cathodes[4].

Caption: Diverse application pathways of the TEMMO radical in materials science and biomedicine.

Experimental Workflows (Step-by-Step)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of TEMMO Radical from the Hydrochloride Salt

This protocol converts the stable storage form into the active radical catalyst.

-

Free-Basing (Neutralization):

-

Dissolve 10.0 mmol (1.80 g) of 3,3,5,5-Tetramethylmorpholine hydrochloride in 20 mL of deionized water.

-

Self-Validation Check: Slowly add 10.0 mmol of NaOH (1M solution) while monitoring the pH. Stop when the pH stabilizes around 10.5-11.0, indicating complete neutralization.

-

-

Catalytic Oxidation:

-

Add 0.5 mmol of sodium tungstate dihydrate (Na₂WO₄·2H₂O) to the aqueous solution as a catalyst.

-

Place the reaction flask in an ice bath to maintain the temperature below 20°C.

-

-

Radical Formation:

-

Add 30.0 mmol of 30% hydrogen peroxide (H₂O₂) dropwise over 30 minutes.

-

Self-Validation Check: The solution will transition from colorless to a deep orange/red. This color change is a direct visual confirmation of the stable nitroxide radical forming.

-

-

Isolation:

-

Extract the aqueous layer with dichloromethane (3 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the TEMMO radical.

-

Caption: Workflow for the generation of TEMMO radical from its hydrochloride precursor.

Protocol 2: TEMMO-Mediated Selective Oxidation of Cellulose

Utilizing the TEMMO radical generated in Protocol 1 for the targeted oxidation of C-6 primary alcohols[3].

-

Dispersion: Suspend 5.0 g of cellulose powder in 200 mL of deionized water. Stir vigorously to ensure a homogeneous suspension.

-

Catalyst Addition: Add 0.1 mmol of TEMMO radical and 5.0 mmol of Sodium Bromide (NaBr) to the suspension. The NaBr acts as a co-catalyst to regenerate the TEMMO radical continuously during the reaction.

-

Primary Oxidation:

-

Begin the dropwise addition of 10% Sodium Hypochlorite (NaOCl) solution (approx. 20 mL).

-

Critical Causality Step: The oxidation generates HCl as a byproduct, which will drop the pH and halt the reaction. You must maintain the pH strictly between 10.0 and 10.5 by adding 0.5 M NaOH dropwise.

-

-

Completion & Quenching:

-

Self-Validation Check: The reaction is deemed complete when the pH stabilizes naturally without the need for further NaOH addition.

-

Quench any remaining oxidant by adding 10 mL of ethanol.

-

-

Purification: Filter the carboxylated cellulose, wash extensively with deionized water until the filtrate is neutral, and dry under vacuum at 40°C.

References

- BLD Pharm. "3,3,5,5-Tetramethylmorpholine hydrochloride (CAS: 2171815-45-3)". bldpharm.com.

- AA Blocks. "Product Index - AA Blocks: 2171815-45-3". aablocks.com.

- EnamineStore. "EN300-1655953 - 3,3,5,5-tetramethylmorpholine hydrochloride". enaminestore.com.

- Google Patents. "US6524348B1 - Method of making carboxylated cellulose fibers and products of the method". google.com.

- UQ eSpace - The University of Queensland. "Rational Design of Nitroxide Radical Polymers for Enhanced Electrochemical Performance in Rechargeable Batteries". uq.edu.au.

Sources

- 1. 350595-57-2|(S)-3-Methylmorpholine|BLD Pharm [bldpharm.com]

- 2. EnamineStore [enaminestore.com]

- 3. US6524348B1 - Method of making carboxylated cellulose fibers and products of the method - Google Patents [patents.google.com]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. Page loading... [wap.guidechem.com]

- 6. AB543516 | CAS 2171815-45-3 – abcr Gute Chemie [abcr.com]

- 7. aablocks.com [aablocks.com]

- 8. 74572-04-6|(R)-3-Methylmorpholine|BLD Pharm [bldpharm.com]

- 9. US20050028953A1 - Methods for making carboxylated pulp fibers - Google Patents [patents.google.com]

Technical Guide: Morpholine vs. 3,3,5,5-Tetramethylmorpholine (TMM) in Drug Design

[1]

Executive Summary

This technical guide analyzes the structural, physicochemical, and metabolic distinctions between Morpholine and its sterically hindered analog, 3,3,5,5-Tetramethylmorpholine (TMM) .[1] While morpholine is a ubiquitous solubilizing pharmacophore, its metabolic liability at the

Part 1: Structural & Conformational Analysis[1]

The Conformational Energy Landscape

The core difference between morpholine and TMM extends beyond simple methylation; it fundamentally alters the ring's ground-state conformation.

-

Morpholine (

): Exists predominantly in a chair conformation . The ring is flexible, undergoing rapid ring inversion (flipping) at room temperature. The nitrogen lone pair and the substituent (H or R) equilibrate between axial and equatorial positions, though the equatorial conformer is generally favored to minimize 1,3-diaxial interactions. -

3,3,5,5-Tetramethylmorpholine (TMM): The introduction of four methyl groups at the C3 and C5 positions (adjacent to nitrogen) creates severe steric strain in a chair conformation. Specifically, the syn-diaxial interaction between the axial methyl groups at C3 and C5 imposes a significant energetic penalty (approx. 3.7 kcal/mol per interaction in cyclohexane analogs).

-

Consequence: To relieve this strain, TMM often distorts into a twist-boat conformation .[1] This rigidifies the scaffold, reducing the entropic penalty upon binding to a protein target but potentially altering the vector of the nitrogen lone pair compared to morpholine.

-

Visualization of Structural Differences

The following diagram illustrates the metabolic vulnerability of morpholine versus the steric protection in TMM.

Figure 1: Structural comparison highlighting the metabolic blockade in TMM.[1]

Part 2: Physicochemical Properties & Data[1][2]

The transition from morpholine to TMM is not a "free" bioisosteric swap. It incurs a lipophilicity penalty and alters basicity.

| Property | Morpholine | 3,3,5,5-Tetramethylmorpholine (TMM) | Impact on Drug Design |

| Molecular Weight | 87.12 g/mol | 143.23 g/mol | Increases ligand efficiency penalty.[1] |

| LogP (Lipophilicity) | ~ -0.86 | ~ 1.8 - 2.0 | Critical: TMM is significantly more lipophilic.[1] May increase non-specific binding and decrease aqueous solubility. |

| pKa (Conj. Acid) | 8.36 | ~ 8.5 - 9.0 (Est.)* | TMM is a non-nucleophilic base .[1] Steric bulk hinders N-alkylation but maintains basicity for salt formation.[1] |

| Metabolic Stability | Low ( | High ( | Blocks CYP-mediated N-dealkylation and |

| Nucleophilicity | Moderate | Very Low | TMM is difficult to couple via standard |

*Note: While the inductive effect of methyl groups (+I) theoretically increases basicity, steric hindrance to solvation of the cation in water often attenuates this shift relative to gas-phase predictions.

Part 3: Metabolic Stability & Mechanism[1]

The primary driver for employing TMM is the suppression of oxidative metabolism.

The Mechanism of Stabilization

Morpholine is rapidly cleared via Cytochrome P450 (CYP) mediated oxidation. The enzyme abstracts a hydrogen atom from the carbon

TMM Defense:

-

Absence of

-Hydrogens: The C3 and C5 positions are quaternary. CYP450 cannot abstract a hydrogen to initiate the radical mechanism. -

Steric Occlusion: The bulky methyl groups prevent the Nitrogen lone pair from coordinating effectively with the heme iron or approaching the active site residues.

Figure 2: CYP450-mediated clearance pathway comparison.[1]

Part 4: Experimental Protocol

Synthetic Challenge: Coupling TMM

Because TMM is a poor nucleophile due to steric shielding of the nitrogen, standard nucleophilic aromatic substitution (

Protocol: Buchwald-Hartwig Coupling of TMM

Objective: Couple TMM to an aryl halide (Ar-Cl or Ar-Br).[1]

Reagents:

-

Substrate: Aryl Halide (1.0 equiv)[1]

-

Amine: 3,3,5,5-Tetramethylmorpholine (1.2 - 1.5 equiv)[1]

-

Catalyst Source:

(2-5 mol%) or Pd-G4 precatalysts.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Ligand: BrettPhos or RuPhos (Use bulky, electron-rich dialkylbiaryl phosphines).[1] Note: Standard ligands like BINAP or

are ineffective here.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Base:

(Sodium tert-butoxide) orngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon or Nitrogen for 10 minutes. Trustworthiness Check: Oxygen is the enemy of Pd(0); rigorous exclusion is vital.

-

Catalyst Pre-complexation (Optional but Recommended): In a glovebox or under Ar flow, mix

and BrettPhos (1:1.2 Pd:Ligand ratio) in the solvent. Stir at room temperature for 5 mins to generate the active catalytic species -

Reagent Addition: Add the Aryl Halide and TMM to the catalyst mixture.

-

Base Addition: Add

(1.5 equiv). Seal the vial with a crimp cap/septum. -

Reaction: Heat the block to 100°C - 110°C for 12-18 hours. Note: TMM coupling requires higher thermal energy than morpholine due to the activation barrier imposed by sterics.

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts. Concentrate in vacuo.

-

Purification: Flash column chromatography. Caution: TMM derivatives are lipophilic; adjust mobile phase polarity accordingly (lower % MeOH/DCM than morpholine analogs).[1]

References

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link[1]

-

Barnes-Seeman, D. (2012).[1] The Role of Methyl Groups in the Evolution of Lead Compounds to Drugs. Current Topics in Medicinal Chemistry, 12(24). Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link[1]

Synthesis Pathways for 3,3,5,5-Tetramethylmorpholine Hydrochloride Precursors

The following technical guide details the synthesis of 3,3,5,5-tetramethylmorpholine hydrochloride, focusing on the most chemically robust and regioselective pathway: the Lactam Reduction Route . This approach ensures the correct placement of the gem-dimethyl groups adjacent to the nitrogen atom, distinguishing it from the more common 2,2,6,6-isomer.

Technical Guide & Protocol

Executive Summary

3,3,5,5-Tetramethylmorpholine (CAS 19412-12-5) is a sterically hindered secondary amine distinct from its isomer, 2,2,6,6-tetramethylmorpholine (a TEMPO precursor). Its structural uniqueness lies in the steric bulk shielding the nitrogen center, which imparts high oxidative stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and as a nitric oxide donor precursor.

This guide delineates the Lactam Reduction Pathway , a high-fidelity synthetic route designed to guarantee regiochemical integrity. Unlike direct alkylation methods which often yield mixtures or incorrect isomers, this stepwise protocol utilizes 2-amino-2-methyl-1-propanol (AMP) and

Retrosynthetic Analysis

To achieve the specific 3,3,5,5-substitution pattern, the synthesis must avoid the thermodynamic ambiguity of epoxide ring-opening polymerizations.

-

Target Molecule: 3,3,5,5-Tetramethylmorpholine HCl.

-

Strategic Disconnection: Reduction of the amide carbonyl in 3,3,5,5-tetramethylmorpholin-2-one.

-

Ring Closure: Intramolecular Williamson ether synthesis (O-alkylation) of an N-acylated amino alcohol.

-

Starting Materials: 2-Amino-2-methyl-1-propanol (AMP) and 2-bromo-2-methylpropionyl bromide.

Figure 1: Retrosynthetic logic flow ensuring regiochemical control.

Detailed Synthetic Protocol

Phase 1: N-Acylation (Precursor Formation)

Objective: Selective acylation of the amine group of AMP without affecting the hydroxyl group or displacing the bromine.

Reagents:

-

2-Bromo-2-methylpropionyl bromide [CAS: 20769-85-1]

-

Triethylamine (

) or Diisopropylethylamine (DIPEA) -

Dichloromethane (DCM), anhydrous

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with AMP (1.0 eq) and

(1.1 eq) in anhydrous DCM (0.5 M concentration) under nitrogen atmosphere. Cool to 0°C.[3][4][5] -

Addition: Dropwise add 2-bromo-2-methylpropionyl bromide (1.0 eq) diluted in DCM over 30 minutes. Maintain internal temperature < 5°C to prevent O-acylation.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC/LC-MS for consumption of AMP.

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), then saturated

, then brine. -

Isolation: Dry over

, filter, and concentrate in vacuo. The crude bromo-amide is typically sufficiently pure for the next step.

Phase 2: Cyclization to Lactam

Objective: Intramolecular displacement of the tertiary bromide by the alkoxide to close the morpholine ring.

Reagents:

-

Crude Bromo-amide from Phase 1

-

Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu)

-

Tetrahydrofuran (THF), anhydrous

Protocol:

-

Setup: Suspend NaH (1.2 eq) in anhydrous THF at 0°C under nitrogen.

-

Addition: Slowly add a solution of the bromo-amide (1.0 eq) in THF to the base suspension. Caution: Hydrogen gas evolution.

-

Cyclization: Stir at 0°C for 30 mins, then heat to reflux for 4-6 hours. The steric bulk of the gem-dimethyl groups requires thermal energy to overcome the barrier for

attack. -

Workup: Cool to RT. Carefully quench with saturated

. Extract with Ethyl Acetate (3x). -

Purification: Dry and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate 3,3,5,5-tetramethylmorpholin-2-one .

Phase 3: Global Reduction

Objective: Reduction of the lactam carbonyl to the methylene group to yield the final amine core.

Reagents:

-

Lithium Aluminum Hydride (

) -

THF or Diethyl Ether

Protocol:

-

Setup: Charge a flask with

(2.5 eq) in anhydrous THF at 0°C. -

Addition: Add solution of 3,3,5,5-tetramethylmorpholin-2-one (1.0 eq) dropwise.

-

Reduction: Heat to reflux for 12-18 hours.

-

Fieser Workup: Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Filtration: Filter the white granular precipitate. Rinse filter cake with THF.

-

Isolation: Concentrate filtrate to obtain the free base oil.

Phase 4: Hydrochloride Salt Formation

Protocol:

-

Dissolve the free base oil in a minimal amount of dry diethyl ether or ethanol.

-

Add 2M HCl in diethyl ether (1.1 eq) dropwise with stirring.

-

The white precipitate (3,3,5,5-tetramethylmorpholine hydrochloride) forms immediately.

-

Filter, wash with cold ether, and dry under vacuum.

Key Data & Process Parameters

| Parameter | Specification / Range | Rationale |

| Temperature (Cyclization) | 60°C - Reflux | Essential to overcome steric hindrance of the tertiary bromide during ring closure. |

| Stoichiometry (Reduction) | 2.5 eq | Excess hydride ensures complete reduction of the sterically hindered lactam carbonyl. |

| Solvent (Acylation) | DCM or Toluene | Non-nucleophilic solvent prevents side reactions with the acid bromide. |

| Yield (Overall) | 45% - 60% | Typical yield for this 3-step sequence; losses primarily in the cyclization step. |

Mechanistic Pathway (DOT Diagram)

Figure 2: Reaction mechanism progression from acyclic precursor to saturated heterocycle.

Scientific Validation & Troubleshooting

-

Regiochemistry Check: The starting material (AMP) fixes the position of one gem-dimethyl pair. The reagent (2-bromo-2-methylpropionyl bromide) introduces the second pair. The amide linkage ensures they are separated by the nitrogen, guaranteeing the 3,3,5,5 pattern.

-

Impurity Profile: The major byproduct in Phase 2 is the elimination product (methacrylate derivative) if the base is too strong or temperature too high. Use NaH rather than bulky bases like LDA to favor substitution over elimination.

-

Safety: 2-bromo-2-methylpropionyl bromide is a lachrymator.

is pyrophoric. All reactions must be conducted in a fume hood.

References

-

ChemicalBook. (2026). 3,3,5,5-Tetramethylmorpholine - CAS 19412-12-5 Properties and Suppliers. Retrieved from

-

GuideChem. (2026). Synthesis Route and Precursors for 3,3,5,5-Tetramethylmorpholine. Retrieved from

-

National Institutes of Health (NIH). (2017). Structural Effects on the pH-Dependent Redox Properties of Organic Nitroxyls. (Describes synthesis of TEMMO from 3,3,5,5-tetramethylmorpholine). Retrieved from

-

PrepChem. (2023).[6] Synthesis of hindered morpholines via amino-alcohol cyclization. Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-2-methyl-1-propanol- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 5. CN107129435B - A kind of method for preparing 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

- 6. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Challenges of Moisture: An In-depth Technical Guide to the Hygroscopic Nature of 3,3,5,5-Tetramethylmorpholine Hydrochloride Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

The propensity of an active pharmaceutical ingredient (API) to absorb atmospheric moisture—a property known as hygroscopicity—is a critical attribute that can significantly influence its stability, manufacturability, and therapeutic efficacy. This guide provides a comprehensive technical exploration of the hygroscopic nature of 3,3,5,5-Tetramethylmorpholine hydrochloride salts. While specific data for this particular compound is not extensively published, this paper will extrapolate from the known hygroscopic tendencies of morpholine and its hydrochloride salts to provide a robust framework for its characterization and management. By delving into the underlying chemical principles, established analytical methodologies, and strategic handling protocols, this document serves as an essential resource for scientists and professionals engaged in the development of pharmaceuticals involving this and similar morpholine-derived compounds.

The Critical Impact of Hygroscopicity in Pharmaceutical Development

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1] In the context of pharmaceutical development, this property is of paramount importance as the uptake of moisture can trigger a cascade of undesirable physical and chemical changes in an API.[] These alterations can compromise the quality, safety, and effectiveness of the final drug product.

The consequences of uncontrolled moisture absorption are manifold and can manifest at various stages of the drug development lifecycle:

-

Chemical Stability: The presence of water can accelerate degradation pathways such as hydrolysis, leading to a loss of potency and the formation of potentially harmful impurities.[3]

-

Physical Stability: Moisture can induce changes in the solid-state properties of a crystalline API, including polymorphic transformations or the conversion of an anhydrous form to a hydrate. Such changes can alter solubility, dissolution rate, and bioavailability.[3]

-

Manufacturing and Handling: Hygroscopic powders are often cohesive and exhibit poor flow properties, which can lead to challenges in manufacturing processes like blending, granulation, and tablet compression.[1] Issues such as caking, clumping, and adhesion to equipment are common.[1][3]

-

Dosage Form Performance: For solid dosage forms, moisture uptake can affect hardness, friability, and disintegration times. In moisture-sensitive formulations, it can lead to the degradation of other excipients.

-

Shelf-Life and Storage: The stability of a drug product throughout its shelf-life is intrinsically linked to its ability to withstand environmental moisture.[4] Hygroscopic materials necessitate more stringent and often costly packaging and storage solutions to protect them from humidity.[3]

Given these potential pitfalls, a thorough understanding and characterization of the hygroscopic nature of a new chemical entity, such as 3,3,5,5-Tetramethylmorpholine hydrochloride, is a non-negotiable aspect of pre-formulation studies.

The Chemical Rationale: Why Morpholine Hydrochloride Salts are Susceptible to Hygroscopicity

Morpholine itself is a colorless, hygroscopic liquid.[5][6][7] Its derivatives are integral to a wide array of pharmaceuticals due to their versatile chemical properties and biological activities.[8][9] The introduction of a hydrochloride salt form is a common strategy in drug development to enhance the solubility and stability of a basic parent compound like 3,3,5,5-Tetramethylmorpholine. However, the very nature of this salt form contributes to its potential for hygroscopicity.

The morpholinium cation and the chloride anion create a polar, ionic crystal lattice. This ionic nature facilitates strong interactions with polar water molecules through ion-dipole forces. The presence of the nitrogen and oxygen heteroatoms in the morpholine ring can also participate in hydrogen bonding with water.[10] This combination of strong ionic interactions and the potential for hydrogen bonding makes the crystal lattice of morpholine hydrochloride salts, including the tetramethyl derivative, energetically favorable for accommodating water molecules, thus leading to moisture absorption from the atmosphere.

A Framework for Characterization: Investigating the Hygroscopicity of 3,3,5,5-Tetramethylmorpholine Hydrochloride

A systematic and quantitative assessment of hygroscopicity is crucial.[11] The most powerful and widely accepted technique for this purpose is Dynamic Vapor Sorption (DVS) .[12][13][14] DVS analysis provides precise measurements of the extent and rate of water uptake and loss by a sample as a function of relative humidity (RH) at a constant temperature.[13]

Experimental Design: A Self-Validating Dynamic Vapor Sorption (DVS) Protocol

The following DVS protocol is designed to provide a comprehensive understanding of the hygroscopic behavior of 3,3,5,5-Tetramethylmorpholine hydrochloride. The inclusion of two sorption-desorption cycles serves as a self-validating mechanism to assess the reversibility of water sorption and to detect any humidity-induced physical changes in the material.

Objective: To quantitatively determine the hygroscopicity, critical relative humidity, and physical stability of 3,3,5,5-Tetramethylmorpholine hydrochloride upon exposure to varying levels of humidity.

Instrumentation: A DVS instrument equipped with a highly sensitive microbalance and precise temperature and humidity controls.[13]

Methodology:

-

Sample Preparation: A small amount of the 3,3,5,5-Tetramethylmorpholine hydrochloride sample (typically 5-15 mg) is accurately weighed and placed into the DVS sample pan.

-

Initial Drying: The sample is initially dried by exposing it to 0% RH at 25°C until a stable weight is achieved. This establishes a dry baseline weight for the material.

-

Sorption Cycle 1: The RH is increased in a stepwise manner, typically in increments of 10% from 0% to 90% RH. At each step, the sample weight is continuously monitored until equilibrium is reached (defined by a minimal change in mass over time, e.g., dm/dt < 0.002% per minute).[15]

-

Desorption Cycle 1: Following the sorption phase, the RH is decreased in a stepwise manner from 90% back to 0% RH, again allowing the sample to reach equilibrium at each step.

-

Sorption Cycle 2: A second sorption cycle from 0% to 90% RH is performed.

-

Desorption Cycle 2: A second desorption cycle from 90% to 0% RH is performed.

-

Post-Analysis Characterization: The solid sample is recovered after the DVS experiment and should be analyzed by techniques such as X-Ray Powder Diffraction (XRPD) to determine if any changes in the crystal structure have occurred.[15]

Visualizing the DVS Workflow

Caption: Figure 1: DVS Experimental Workflow

Interpretation of DVS Data and Classification of Hygroscopicity

The data obtained from the DVS analysis is typically presented as a sorption-desorption isotherm, which plots the change in mass (as a percentage of the initial dry mass) against the relative humidity.

Quantitative Data Summary

The hygroscopicity of a substance can be classified based on its water uptake at a specific relative humidity. The European Pharmacopoeia provides a widely used classification system.[11][13]

| Hygroscopicity Classification | Water Uptake (% w/w) at 25°C and 80% RH after 24 hours |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Table 1: European Pharmacopoeia Classification of Hygroscopicity.[13]

Analyzing the Sorption-Desorption Isotherm

The shape of the isotherm provides valuable insights into the mechanism of water sorption and the physical stability of the material.

-

Type I Isotherm (Reversible): If the desorption curve closely follows the sorption curve, and the final weight at the end of the experiment is similar to the initial dry weight, it suggests that water is adsorbed on the surface of the material and the process is reversible.

-

Hysteresis Loop: A difference between the sorption and desorption curves (hysteresis) can indicate more complex interactions, such as the formation of hydrates or changes in the material's porosity.

-

Irreversible Changes: If the isotherm from the second cycle does not overlay with the first, it is a strong indication of an irreversible physical change in the material, such as a polymorphic transformation or a transition from a crystalline to an amorphous state. The post-DVS XRPD analysis is crucial to confirm such changes.[15]

-

Critical Relative Humidity (CRH): A sharp increase in water uptake over a narrow range of RH indicates the CRH. Above this humidity level, the material may undergo significant changes, such as deliquescence (dissolving in the absorbed water).

Logical Flow for Data Interpretation

Caption: Figure 2: DVS Data Interpretation Logic

Strategic Management of Hygroscopic 3,3,5,5-Tetramethylmorpholine Hydrochloride

Based on the characterization of its hygroscopic nature, a comprehensive strategy for the handling, storage, and formulation of 3,3,5,5-Tetramethylmorpholine hydrochloride can be developed.

Handling and Storage Protocols

-

Controlled Environment: All handling of the bulk API, including weighing and dispensing, should be performed in an environment with controlled low relative humidity.[1]

-

Appropriate Packaging: The API should be stored in well-sealed containers with a desiccant. For long-term storage and shipping, moisture-impermeable packaging, such as foil-lined bags, is recommended.[3]

-

Minimizing Exposure: The duration for which the container is open to the ambient environment should be minimized.

Formulation Strategies

If 3,3,5,5-Tetramethylmorpholine hydrochloride is found to be significantly hygroscopic, several formulation strategies can be employed to mitigate the associated risks:[16]

-

Film Coating: For solid dosage forms like tablets, applying a film coat can act as a physical barrier to moisture ingress.[16]

-

Excipient Selection: The use of excipients that have a lower affinity for water or that can act as moisture scavengers can help protect the API.

-

Encapsulation: Enclosing the API in a capsule shell, particularly those with low moisture content, can provide a degree of protection.[17]

-

Crystal Engineering: In some cases, co-crystallization with a suitable co-former can alter the crystal lattice and reduce the hygroscopicity of the API.[16]

Conclusion

References

- Vertex AI Search. Morpholine hydrochloride | Solubility of Things.

- Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.

- American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance.

- PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.

- Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.

- BOC Sciences. Hygroscopicity Testing.

- PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

- Ardena. Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization.

- Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS).

- MDPI. (2025, December 2). Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions.

- ProUmid. DVS Systems | Dynamic Vapor Sorption.

- Pharma Excipients. (2022, September 28). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.

- Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation.

- Asian Journal of Pharmaceutics. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach.

- Pharma Excipients. (2022, June 28). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.

- Taylor & Francis. (2022, June 21). Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.

- Pharmaceutical Technology Europe. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.

- Ataman Kimya. MORPHOLINE.

- Journal of Chemical and Pharmaceutical Research. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.

- Merck Index. Morpholine.

- ChemicalBook. (2026, January 15). Morpholine | 110-91-8.

- Ataman Kimya. MORPHOLINE.

-

ResearchGate. (2025, August 10). Biological relevance and synthesis of C-substituted morpholine derivatives. Retrieved from [Link]

- Guidechem. 3,3,5,5-Tetramethyl-morpholine 19412-12-5 wiki.

- NCBI. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.

- Journal of Pharmaceutical Research International. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions.

- MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.

- PubMed. (2011, March 10). Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and their effects on monoamine uptake, nicotinic acetylcholine receptor function, and behavioral effects of nicotine.

- NIH. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.

- Sigma-Aldrich. 3,3,5,5-Tetramethylmorpholine.

- Scilit. SYNTHESIS OF 3,3,5,5-TETRAMETHYLMORPHOLINONES FUNCTIONALIZED AT THE 6-POSITION.

- Pharma Excipients. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.

- Merck. 3,3,5,5-Tetramethylmorpholin-2-one | 90032-83-0.

- ResearchGate. (2021, October 20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.

- Sigma-Aldrich. 3,3,5,5-Tetramethylmorpholine.

Sources

- 1. jocpr.com [jocpr.com]

- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Morpholine | 110-91-8 [chemicalbook.com]

- 7. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. asiapharmaceutics.info [asiapharmaceutics.info]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. particletechlabs.com [particletechlabs.com]

- 14. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 15. ardena.com [ardena.com]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]

Literature review on 3,3,5,5-Tetramethylmorpholine hydrochloride applications

Advanced Applications in Drug Discovery & Material Science

Executive Summary

3,3,5,5-Tetramethylmorpholine hydrochloride (TMM·HCl) represents a specialized class of sterically hindered heterocycles designed to overcome specific limitations of the parent morpholine scaffold. While morpholine is a ubiquitous pharmacophore in medicinal chemistry—prized for its ability to modulate solubility and lipophilicity—it is metabolically vulnerable to oxidative degradation at the

TMM introduces a "steric shield" via four methyl groups adjacent to the nitrogen atom. This structural modification confers three critical advantages:

-

Metabolic Blockade: The gem-dimethyl groups at positions 3 and 5 physically and electronically prevent Cytochrome P450-mediated

-hydroxylation, significantly extending half-life ( -

Modulated Basicity: Steric crowding around the nitrogen center alters the pKa and nucleophilicity, allowing for tunable physicochemical properties in drug design.

-

Nitroxide Precursor: TMM is the immediate precursor to TEMMO (3,3,5,5-tetramethylmorpholine-N-oxyl), a stable radical used in living radical polymerization and as a redox mediator.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Data | Notes |

| IUPAC Name | 3,3,5,5-Tetramethylmorpholine hydrochloride | |

| CAS Number | 2171815-45-3 (HCl Salt)19412-12-5 (Free Base) | |

| Molecular Formula | ||

| Molecular Weight | 143.23 (Free Base)179.69 (HCl Salt) | |

| Structure | 1-oxa-4-azacyclohexane core with methyls at 3,3,5,5 | Steric bulk |

| Lipophilicity (cLogP) | ~1.3 | More lipophilic than morpholine (-0.86) due to methyls. |

| pKa (Est.) | ~8.5 - 9.0 | Slightly lower than piperidine analogs due to the ether oxygen's inductive effect (-I). |

Structural Analysis

The 3,3,5,5-tetramethyl substitution pattern creates a Thorpe-Ingold effect (gem-dimethyl effect), which favors ring formation during synthesis and rigidifies the chair conformation. Unlike 2,2,6,6-tetramethylmorpholine (where methyls are adjacent to oxygen), TMM places the steric bulk directly around the reactive nitrogen, modulating its reactivity in nucleophilic substitutions and biological interactions.

Synthesis & Manufacturing Methodologies

The synthesis of TMM·HCl is non-trivial compared to simple morpholines due to the steric hindrance which disfavors standard alkylation. The most robust industrial route involves the cyclodehydration of diisobutanolamine (Bis(2-hydroxy-2-methylpropyl)amine).

Core Synthesis Pathway

-

Precursor Formation: Reaction of ammonia with isobutylene oxide yields the bulky amino-alcohol intermediate.

-

Cyclization: Acid-catalyzed dehydration (using

or solid acid catalysts) closes the ring. -

Salt Formation: Treatment with anhydrous HCl in ether/dioxane precipitates the hydrochloride salt.

Figure 1: Synthetic route from isobutylene oxide to 3,3,5,5-tetramethylmorpholine hydrochloride.

Pharmaceutical Applications

4.1. Metabolic Stability (The "Alpha-Block" Strategy)

In drug discovery, the morpholine ring is often a site of metabolic liability. Hepatic enzymes, particularly CYP450 isoforms, attack the carbon

-

Mechanism: The four methyl groups in TMM completely substitute the

-carbons, removing the abstractable protons required for the initial oxidation step. -

Outcome: This forces metabolism to occur at distal sites or via Phase II conjugation, significantly increasing the drug's half-life and oral bioavailability.

4.2. Nitric Oxide (NO) Donor Scaffolds

TMM is utilized as a scaffold for Diazeniumdiolates (NONOates) . The secondary amine of TMM reacts with NO gas to form the R2N-N(O)=NO- moiety.

-

Advantage: The steric bulk of the tetramethyl group stabilizes the diazeniumdiolate, slowing the spontaneous release of NO in physiological media. This allows for controlled, sustained delivery of Nitric Oxide for cardiovascular or antimicrobial applications.

4.3. Bioisosteric Replacement

TMM serves as a lipophilic bioisostere for morpholine.

-

Lipophilicity: The addition of four methyl groups increases cLogP by approximately 2 units. This is useful when a lead compound is too polar to cross the Blood-Brain Barrier (BBB).

-

Selectivity: The added bulk can improve selectivity by clashing with restrictive pockets in off-target proteins (e.g., preventing binding to certain kinases while maintaining affinity for the target).

Material Science: Nitroxide Mediators

TMM is the immediate precursor to TEMMO (3,3,5,5-tetramethylmorpholine-N-oxyl), a water-soluble analog of the famous TEMPO radical.

-

Application: TEMMO is used as a mediator in the oxidation of alcohols to aldehydes/ketones and in Nitroxide-Mediated Polymerization (NMP) .

-

Redox Potential: The oxygen atom in the morpholine ring exerts an electron-withdrawing effect, making TEMMO a stronger oxidant (higher redox potential,

) compared to TEMPO (

Figure 2: Redox cycling of TMM derivatives in catalytic oxidation processes.

Experimental Protocol: Preparation of TMM·HCl

Objective: Conversion of 3,3,5,5-tetramethylmorpholine free base to the hydrochloride salt for pharmaceutical usage.

Reagents:

-

3,3,5,5-Tetramethylmorpholine (Free Base): 10.0 mmol

-

Diethyl Ether (Anhydrous): 50 mL

-

HCl (2.0 M in Diethyl Ether): 12.0 mmol (1.2 eq)

Procedure:

-

Dissolution: Dissolve 1.43 g (10 mmol) of the free base in 20 mL of anhydrous diethyl ether in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.[3]

-

Acidification: Dropwise add 6.0 mL of 2.0 M HCl in ether over 10 minutes. A white precipitate will form immediately.

-

Maturation: Stir the suspension at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour to ensure complete crystallization.

-

Isolation: Filter the solid under vacuum (sintered glass funnel).

-

Washing: Wash the filter cake with 2 x 10 mL of cold anhydrous ether to remove unreacted amine.

-

Drying: Dry the white solid in a vacuum oven at 40°C for 4 hours.

-

Yield: Expected yield >90%. Melting point should be checked (typically >200°C with decomposition).

References

-

Chemical Identity & Structure

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4584871, 3,3,5,5-Tetramethylmorpholine. Retrieved from .

-

-

Nitric Oxide Donor Applications

-

Meyer, G. J., et al. (2022). Nitric oxide donors, compositions, and methods of use.[4] WO Patent 2022/051606. Retrieved from .

-

-

Redox Properties & TEMMO

-

Nutting, J. E., et al. (2017). Structural Effects on the pH-Dependent Redox Properties of Organic Nitroxyls: Pourbaix Diagrams for TEMPO, ABNO, and Three TEMPO Analogs. The Journal of Organic Chemistry, 82(24). Retrieved from .[5]

-

-

Synthesis of Hindered Amines

-

Metabolic Stability of Morpholines

-

Kourounakis, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Chemistry Research. (General context on morpholine metabolism). Retrieved from .

-

Sources

- 1. (R)-3-Methylmorpholine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. 350595-57-2|(S)-3-Methylmorpholine|BLD Pharm [bldpharm.com]

- 3. 2-Amino-2-methyl-1-propanol- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 4. WO2022051606A1 - Nitric oxide donors, compositions, and methods of use - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Protocol for the Conversion of 3,3,5,5-Tetramethylmorpholine HCl to Free Base

Introduction & Mechanistic Rationale

3,3,5,5-Tetramethylmorpholine is a highly sterically hindered secondary amine. In pharmaceutical development and synthetic organic chemistry, it is frequently utilized as a bulky base, a specialized ligand, or a direct precursor to stable nitroxyl radicals such as 3,3,5,5-Tetramethylmorpholine N-oxyl (TEMMO) .

Commercially, this compound is often supplied as a hydrochloride (HCl) salt because the salt form is a stable, non-hygroscopic, and easily weighable crystalline solid. However, for the amine to act as a nucleophile or undergo oxidation, it must be converted into its active free base form.

The Causality of the Conversion: The conversion relies on a classic acid-base liquid-liquid extraction . The HCl salt is highly soluble in water but insoluble in organic solvents. By introducing a strong aqueous base (e.g., NaOH), the amine is deprotonated. Because the pKa of sterically hindered secondary amines typically resides between 10.0 and 11.0, the aqueous environment must be driven to a pH > 12 to ensure >99.9% deprotonation. Once deprotonated, the neutral free base becomes highly lipophilic and partitions readily into an organic solvent, allowing for its isolation.

Physicochemical Data

Understanding the physical state of the starting material versus the product is critical for preventing product loss during isolation .

| Property | 3,3,5,5-Tetramethylmorpholine HCl (Salt) | 3,3,5,5-Tetramethylmorpholine (Free Base) |

| CAS Number | 2171815-45-3 (or 90032-83-0) | 19412-12-5 |

| Molecular Formula | C₈H₁₈ClNO | C₈H₁₇NO |

| Molecular Weight | 179.69 g/mol | 143.23 g/mol |

| Physical State | Solid (Crystalline Powder) | Liquid (Pale Yellow/Colorless Oil) |

| Solubility Profile | Soluble in H₂O; Insoluble in non-polar organics | Soluble in DCM, Et₂O, MTBE; Slightly soluble in H₂O |

Workflow Visualization

Workflow for the acid-base extraction of 3,3,5,5-tetramethylmorpholine free base.

Step-by-Step Experimental Protocol

Phase 1: Dissolution and Basification

-

Dissolution: Weigh the desired amount of 3,3,5,5-Tetramethylmorpholine HCl into an appropriately sized Erlenmeyer flask. Add the minimum amount of deionized (DI) water required to completely dissolve the salt (typically ~5 mL of water per 1 gram of salt).

-

Causality: Minimizing the aqueous volume is critical. The free base has slight water solubility; a massive aqueous layer will artificially lower your extraction yield by altering the partition coefficient.

-

-

Basification: Place the flask in an ice-water bath to control the mild exotherm. Slowly add a 20% w/v NaOH aqueous solution dropwise while stirring.

-

Causality: A concentrated base prevents unnecessary dilution of the aqueous layer.

-

-

Verification: Continue adding NaOH until the solution reaches a pH > 12 (verify by spotting on universal indicator paper).

-

Visual Cue: You will observe the solution turn cloudy, and oily droplets of the free base will begin to separate and float on the surface of the aqueous layer.

-

Phase 2: Liquid-Liquid Extraction

-

Transfer: Transfer the biphasic mixture to a separatory funnel.

-

Primary Extraction: Add Dichloromethane (DCM) to the funnel (use a volume approximately equal to the aqueous layer). Stopper the funnel, invert, and gently vent the stopcock to release pressure. Shake vigorously for 30 seconds, venting frequently.

-

Causality: DCM is chosen because it has a highly favorable partition coefficient for amines and is denser than water (bottom layer), making successive extractions highly efficient without needing to remove the aqueous layer from the funnel. Alternatively, Methyl tert-butyl ether (MTBE) can be used if halogenated solvents must be avoided.

-

-

Separation: Allow the phases to separate completely. Drain the lower organic layer (DCM) into a clean Erlenmeyer flask.

-

Back-Extraction: Add a fresh portion of DCM to the remaining aqueous layer in the funnel. Repeat the extraction process two more times, combining all organic layers.

Phase 3: Drying and Concentration

-

Drying: Add anhydrous Sodium Sulfate (Na₂SO₄) to the combined organic layers. Swirl the flask until some of the drying agent flows freely (like sand), indicating all water has been absorbed. Allow it to sit for 10–15 minutes.

-

Causality: Do not use Magnesium Sulfate (MgSO₄). MgSO₄ is slightly acidic and can coordinate with or protonate sensitive, sterically hindered amines, leading to product entrapment and reduced yields. Na₂SO₄ is strictly neutral.

-

-

Filtration: Gravity filter the dried organic solution through fluted filter paper into a pre-weighed round-bottom flask. Rinse the filter cake with a small amount of fresh DCM to ensure quantitative transfer.

-

Solvent Removal: Concentrate the solution using a rotary evaporator. Critical Parameter: Keep the water bath temperature at ≤ 30°C and use a moderate vacuum.

-

Causality: 3,3,5,5-Tetramethylmorpholine free base is a liquid. Applying excessive heat or high vacuum (e.g., a Schlenk line) will cause the product to co-evaporate with the solvent, drastically ruining the yield.

-

Self-Validating System: Quality Control & Verification

To ensure the protocol was executed flawlessly, the system must validate itself through the following checks:

-

Mass Balance (Gravimetric Validation): The theoretical yield of the conversion is exactly 79.7% of the starting mass (Ratio of MWs: 143.23 / 179.69). A successful extraction should yield a mass representing 75–78% of the initial salt weight. Any mass significantly higher indicates residual solvent or water; any mass significantly lower indicates incomplete extraction or evaporative loss.

-

Aqueous pH Check: The residual aqueous layer must test at pH > 12 after all extractions are complete. If the pH dropped, the buffering capacity of the amine was not fully overcome, meaning some product remains protonated in the water.

-

Silver Nitrate (AgNO₃) Test: To prove the complete removal of the hydrochloride counterion, dissolve a 1 mg drop of the final oil in 1 mL of dilute HNO₃, then add a drop of 0.1 M AgNO₃(aq). The absence of a white precipitate (AgCl) confirms the free base is free of unreacted starting material.

-